molecular formula C12H8O2S B573333 2-[4-(2-Furyl)-3-thienyl]furan CAS No. 175205-71-7

2-[4-(2-Furyl)-3-thienyl]furan

Cat. No.: B573333
CAS No.: 175205-71-7
M. Wt: 216.254
InChI Key: IHDMPKLKNWGJMD-UHFFFAOYSA-N
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Description

2-[4-(2-Furyl)-3-thienyl]furan is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a unique structure with two furan rings and one thiophene ring, making it an interesting subject for chemical research and applications. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Furyl)-3-thienyl]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-furyl and 3-thienyl derivatives in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Furyl)-3-thienyl]furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-[4-(2-Furyl)-3-thienyl]furan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Furyl)-3-thienyl]furan involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Furyl derivatives: Compounds with similar furan rings but different substituents.

    Thiophene derivatives: Compounds with thiophene rings and various functional groups.

    Furan-thiophene hybrids: Compounds that combine furan and thiophene rings in different configurations.

Uniqueness

2-[4-(2-Furyl)-3-thienyl]furan is unique due to its specific arrangement of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[4-(furan-2-yl)thiophen-3-yl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S/c1-3-11(13-5-1)9-7-15-8-10(9)12-4-2-6-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMPKLKNWGJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657029
Record name 2,2'-(Thiene-3,4-diyl)difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-71-7
Record name 2,2'-(Thiene-3,4-diyl)difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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